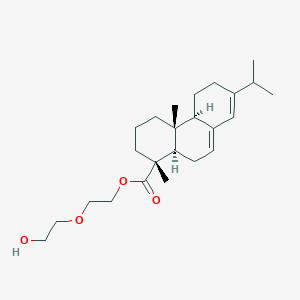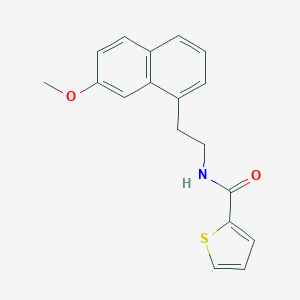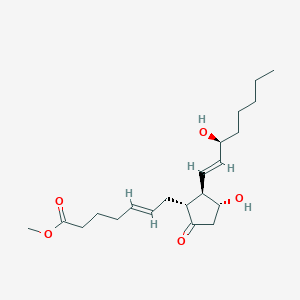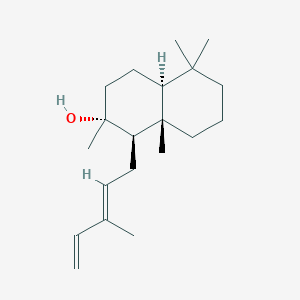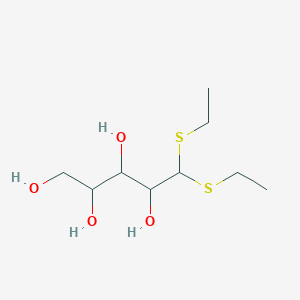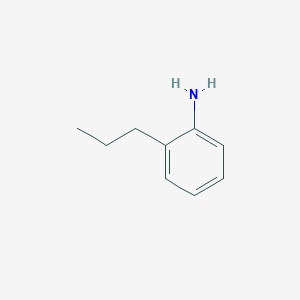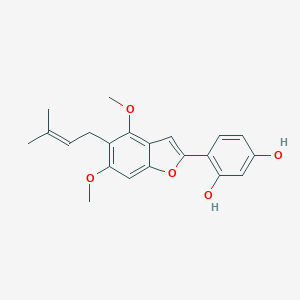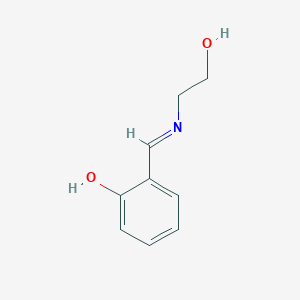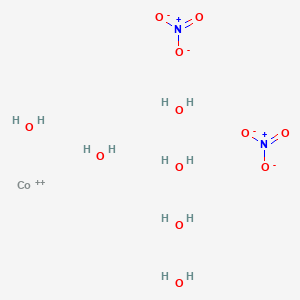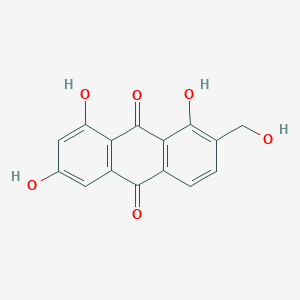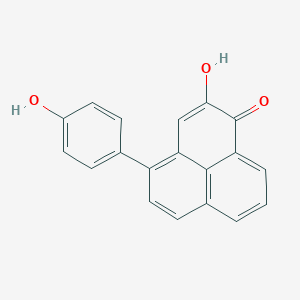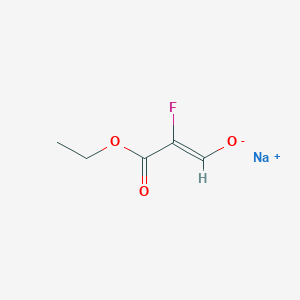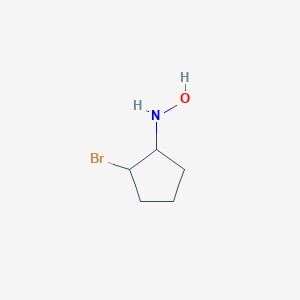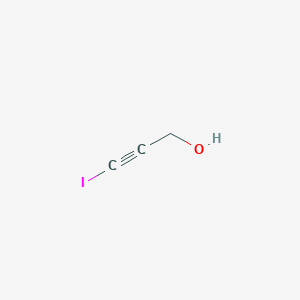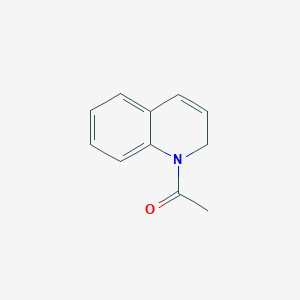
1-Acetyl-1,2-dihydroquinoline
Descripción general
Descripción
1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has attracted much attention in scientific research due to its potential applications in various fields. This compound is also known as tetrahydroquinoline-2-one or 1,2,3,4-tetrahydroquinolin-2-one, and has a molecular formula of C10H11NO.
Mecanismo De Acción
The exact mechanism of action of 1-Acetyl-1,2-dihydroquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in bacterial or fungal cell wall synthesis, or by disrupting the DNA replication process in tumor cells.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-1,2-dihydroquinoline has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 1-Acetyl-1,2-dihydroquinoline has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Acetyl-1,2-dihydroquinoline in lab experiments include its relatively simple synthesis method, its broad-spectrum antibacterial and antifungal activities, and its potential as a lead compound for drug discovery. However, the limitations of using this compound include its relatively low potency compared to other antibacterial and antifungal agents, and its potential toxicity to mammalian cells.
Direcciones Futuras
There are many potential future directions for research on 1-Acetyl-1,2-dihydroquinoline. Some possible areas of focus include:
1. Development of more potent derivatives of 1-Acetyl-1,2-dihydroquinoline for use as antibacterial, antifungal, and antitumor agents.
2. Investigation of the mechanism of action of 1-Acetyl-1,2-dihydroquinoline and its derivatives.
3. Exploration of the potential applications of 1-Acetyl-1,2-dihydroquinoline in material science, such as the synthesis of novel polymers or catalysts.
4. Study of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1,2-dihydroquinoline and its derivatives in animal models.
5. Investigation of the potential synergistic effects of 1-Acetyl-1,2-dihydroquinoline and other antibacterial or antifungal agents.
In conclusion, 1-Acetyl-1,2-dihydroquinoline is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Further research is needed to fully understand the mechanism of action of this compound and its derivatives, as well as to explore their potential applications in different areas.
Aplicaciones Científicas De Investigación
1-Acetyl-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a promising lead compound for drug discovery. In addition, 1-Acetyl-1,2-dihydroquinoline has been used as a building block for the synthesis of various natural products and bioactive compounds.
Propiedades
Número CAS |
10174-55-7 |
|---|---|
Nombre del producto |
1-Acetyl-1,2-dihydroquinoline |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3 |
Clave InChI |
VGEPKKUTRKZFEW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(=O)N1CC=CC2=CC=CC=C21 |
Otros números CAS |
10174-55-7 |
Sinónimos |
1-Acetyl-1,2-dihydroquinoline |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


